molecular formula C18H13N5O B105848 6,7-Diphenylpterin CAS No. 17376-91-9

6,7-Diphenylpterin

Cat. No.: B105848
CAS No.: 17376-91-9
M. Wt: 315.3 g/mol
InChI Key: UBFLLFFNWQPPKK-UHFFFAOYSA-N
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Description

6,7-Diphenylpterin is a chemical compound belonging to the pterin family, characterized by the presence of two phenyl groups attached to the 6th and 7th positions of the pterin ring. Pterins are heterocyclic compounds that play significant roles in biological systems, including as cofactors in enzymatic reactions.

Mechanism of Action

Target of Action

6,7-Diphenylpterin primarily targets DNA , specifically single-stranded DNA representing the bcr–abl chimeric gene . This gene is implicated in the pathogenesis of chronic myeloid leukaemia (CML), a type of cancer that starts in certain blood-forming cells of the bone marrow .

Mode of Action

This compound interacts with its target through a process known as photooxidative damage . This involves the use of light to induce oxidative damage to the DNA . The compound is used as a photosensitizer, absorbing light and transferring the energy to other molecules, creating reactive species that can damage the DNA .

Biochemical Pathways

It’s known that the compound induces oxidative damage to dna, which can disrupt various cellular processes, including dna replication and transcription . This can lead to cell death, particularly in cancer cells with the bcr–abl chimeric gene .

Pharmacokinetics

The compound’s ability to induce photooxidative damage suggests it can interact with dna in cells, indicating it has some degree of bioavailability .

Result of Action

The action of this compound results in oxidative damage to the DNA, leading to alkali-labile sites which were monitored by polyacrylamide gel electrophoresis . This damage can disrupt the function of the bcr–abl chimeric gene, potentially inhibiting the growth of CML cells .

Action Environment

The efficacy and stability of this compound are likely influenced by various environmental factors. For instance, the compound’s photooxidative activity suggests that light exposure could play a role in its action . .

Biochemical Analysis

Biochemical Properties

6,7-Diphenylpterin has been found to interact with various enzymes, proteins, and other biomolecules . For instance, it has been used as an intermediate for the preparation of oligonucleotide conjugates designed to target photooxidative damage on single-stranded DNA representing the bcr–abl chimeric gene . The nature of these interactions involves the attachment of the pterin to the 5’-OH group of the oligodeoxynucleotide (ODN) via a linker .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are primarily related to its role in photooxidative damage . It influences cell function by causing oxidative damage at guanine bases, leading to alkali-labile sites . This impact on cellular metabolism and gene expression can lead to significant changes in cell signaling pathways .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with biomolecules and its effects on gene expression . It exerts its effects at the molecular level through binding interactions with biomolecules, leading to enzyme inhibition or activation . The excitation of this compound with near UV light in the presence of the single-stranded target causes oxidative damage at guanine bases .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . Specific studies on the threshold effects, toxic or adverse effects at high doses of this compound are yet to be conducted.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Diphenylpterin typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2-pyrazinecarboxylic acid with 3-chloro-5,6-diphenyl-methyl ester . The reaction conditions often require the use of catalysts and specific solvents to facilitate the formation of the pterin ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar routes but optimized for higher yields and purity. The process may include steps such as crystallization and purification to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions: 6,7-Diphenylpterin undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and amines are used under controlled conditions to achieve substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of pterin-quinones, while reduction can yield dihydropterins .

Scientific Research Applications

Comparison with Similar Compounds

Uniqueness: 6,7-Diphenylpterin is unique due to its specific photochemical properties and its ability to target and cleave specific DNA sequences. This makes it particularly valuable in research focused on genetic diseases and therapeutic interventions.

Properties

IUPAC Name

2-amino-6,7-diphenyl-3H-pteridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N5O/c19-18-22-16-15(17(24)23-18)20-13(11-7-3-1-4-8-11)14(21-16)12-9-5-2-6-10-12/h1-10H,(H3,19,21,22,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBFLLFFNWQPPKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(N=C2C4=CC=CC=C4)N=C(NC3=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00418267
Record name 6,7-Diphenylpterin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00418267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17376-91-9
Record name 6,7-Diphenylpterin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79162
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6,7-Diphenylpterin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00418267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 6,7-Diphenylpterin, when conjugated to oligonucleotides, interact with its target DNA and what are the downstream effects?

A1: The research primarily focuses on using this compound as a photosensitizer when conjugated to oligonucleotides. Upon excitation with near-UV light, the conjugated this compound interacts with its target DNA through photochemical processes. Specifically, the studies observe:

  • Oxidative Damage: The excited this compound causes oxidative damage to guanine bases in the target DNA sequence. []
  • Alkali-Labile Sites: This oxidative damage leads to the formation of alkali-labile sites within the DNA, which can be detected and analyzed using techniques like polyacrylamide gel electrophoresis. []
  • Sequence-Specific Cleavage: The location of DNA cleavage is influenced by both the linker length connecting the this compound to the oligonucleotide and the specific target sequence. For example, one conjugate showed a preference for cleavage at a specific guanine (G14) within the target sequence. []

Q2: What are the proposed mechanisms behind the observed DNA cleavage with this compound conjugates?

A2: The research suggests that the DNA cleavage observed with these conjugates may involve Type 1 photochemical electron transfer. [] This contrasts with previous studies using ruthenium polypyridyl sensitizers, indicating that this compound conjugates could utilize a different mechanistic pathway for DNA interaction and damage. Further research is needed to fully elucidate the specific mechanisms involved.

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